molecular formula C14H19NO B2724149 Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide CAS No. 199165-61-2

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide

Cat. No. B2724149
CAS RN: 199165-61-2
M. Wt: 217.312
InChI Key: XVMVFEXIZICLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-N-(2-methyl-5-(isopropyl)phenyl)formamide, also known as CMPF, is an organic compound with a variety of applications in scientific research. It is a cyclopropyl formamide, which is a type of amide compound that is composed of a cyclopropyl group, a nitrogen atom, and a formyl group. CMPF has been used in various scientific research applications, such as in the synthesis of organic compounds and as a reagent in chemical reactions. In addition, CMPF has been studied for its biochemical and physiological effects and its potential applications in laboratory experiments.

Scientific Research Applications

Novel Synthesis Methods

Researchers have explored innovative synthesis methods involving formamide derivatives. Kobayashi et al. (2011) developed a method for preparing isocyanides from N-substituted formamides using chlorophosphate compounds, highlighting the versatility of formamides in synthesizing various alkyl and aryl isocyanides with high yields (Kobayashi, Saito, & Kitano, 2011). Similarly, Tu et al. (2014) reported an iron-promoted tandem carboxamidation and cyclization between aryl isonitriles and formamides, demonstrating a method for synthesizing phenanthridine-6-carboxamides with excellent functional group tolerance (Tu, Liu, Chu, Hu, & Zhang, 2014).

Enzyme Inhibition

The study of enzyme inhibition by formamide derivatives has been a significant area of research. Gibbons and Hurley (2004) investigated the structure of class I human alcohol dehydrogenases complexed with isoenzyme-specific formamide inhibitors. Their findings provide insights into the molecular basis of enzyme inhibition and could aid in the development of therapeutic agents targeting these enzymes (Gibbons & Hurley, 2004).

Conformational Analysis and Bioactive Molecule Design

The cyclopropane ring's role in restricting biologically active compounds' conformation has been explored to improve activity and understand bioactive conformations. Kazuta et al. (2002) designed conformationally restricted analogues of histamine using chiral cyclopropane units, demonstrating the cyclopropane ring's effectiveness in designing novel biologically active molecules (Kazuta, Matsuda, & Shuto, 2002).

Prebiotic Chemistry

The role of formamide in prebiotic chemistry, particularly in the synthesis and degradation of nucleobases and nucleic acids, has been highlighted by Saladino et al. (2004). Their research demonstrates formamide's potential as a precursor for several components of nucleic acids under prebiotic conditions, offering insights into the origins of life (Saladino, Crestini, Ciambecchini, Ciciriello, Costanzo, & Di Mauro, 2004).

properties

IUPAC Name

N-(2-methyl-5-propan-2-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9(2)12-5-4-10(3)13(8-12)15-14(16)11-6-7-11/h4-5,8-9,11H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVFEXIZICLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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